molecular formula C25H21FN4O4S B11177087 1-(4-fluorophenyl)-N-(3-methoxyphenyl)-6-oxo-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-6-oxo-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide

Cat. No.: B11177087
M. Wt: 492.5 g/mol
InChI Key: HQNTVYPQNLVIIZ-UHFFFAOYSA-N
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Description

This compound is a hexahydropyrimidine derivative featuring a thioxo group at position 2, a 4-fluorophenyl substituent at position 1, and a 3-methoxyphenyl carboxamide moiety at position 2. Its structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors with hydrophobic binding pockets .

Properties

Molecular Formula

C25H21FN4O4S

Molecular Weight

492.5 g/mol

IUPAC Name

3-benzamido-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-6-oxo-2-sulfanylidene-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C25H21FN4O4S/c1-34-20-9-5-8-18(14-20)27-24(33)21-15-22(31)29(19-12-10-17(26)11-13-19)25(35)30(21)28-23(32)16-6-3-2-4-7-16/h2-14,21H,15H2,1H3,(H,27,33)(H,28,32)

InChI Key

HQNTVYPQNLVIIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=S)N2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)-6-oxo-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core hexahydropyrimidine structure, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the addition of the phenylcarbonyl group to complete the compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-6-oxo-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrimidine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of the compound through various mechanisms:

  • Mechanism of Action: The compound exhibits cytotoxic effects on various cancer cell lines, which may be attributed to its ability to inhibit specific pathways involved in tumor growth and proliferation. For instance, preliminary data indicate significant growth inhibition rates against several cancer types, including breast and lung cancers .
  • Case Studies:
    • In Vitro Studies: In a study conducted by the National Cancer Institute (NCI), the compound was tested against a panel of human tumor cell lines, demonstrating promising results with average growth inhibition rates exceeding 50% for certain lines .
    • Comparative Analysis: When compared to known anticancer agents, the compound displayed superior efficacy in inhibiting cell proliferation in specific cancer types, suggesting it may serve as a lead for further drug development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent:

  • Antitubercular Activity: Research indicates that derivatives of this compound possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values suggesting effective bactericidal properties. The structure-activity relationship (SAR) studies indicate that modifications can enhance its efficacy against resistant strains .

Drug-Like Properties

The drug-like properties of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)-6-oxo-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide have been evaluated using various computational models:

  • ADME Properties: The compound demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a suitable candidate for further development as a therapeutic agent .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineInhibition Rate (%)Reference
AnticancerSNB-19 (brain cancer)86.61
OVCAR-8 (ovarian cancer)85.26
AntitubercularM. tuberculosis H37RvMIC = 4 μg/mL
Rifampin-resistant strainMIC = 4 μg/mL

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)-6-oxo-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrimidine Derivatives

Pyrimidine-based compounds are widely studied for their pharmacological properties. Below is a comparative analysis of structurally related molecules:

Compound Name Key Substituents/Modifications Structural Features Source
Target Compound 4-Fluorophenyl, 3-methoxyphenyl carboxamide, phenylcarbonylamino, thioxo group Hexahydropyrimidine core with keto and thione groups; planar aromatic substitutions -
(S)-N-(1-Amino-3-(2,4-Dichlorophenyl)Propan-2-Yl)-5-(2-(Methylamino)Pyrimidin-4-Yl)Thiophene-2-Carboxamide Dichlorophenyl, thiophene, methylamino-pyrimidine Pyrimidine-thiophene hybrid; chlorinated aryl groups enhance lipophilicity
2-(5-Chloro-2-Fluorophenyl)-N-(3-Methylpyridin-4-Yl)-5-(Thiophen-3-Yl)Pyrimidin-4-Amine Chlorofluorophenyl, thiophene, 3-methylpyridinyl Pyrimidine-amine with heteroaromatic substitutions; potential kinase inhibition
(2Z)-N-(4-Fluorophenyl)-3-[2-(Morpholin-4-Yl)Ethyl]-4-Oxo-2-(Phenylimino)-1,3-Thiazinane-6-Carboxamide Morpholinoethyl, phenylimino, thiazinane ring Thiazinane core with imino group; altered solubility and target selectivity
N-(4-Methoxyphenyl)-4-Methyl-6-(4-Methylphenyl)-2-Oxo-3,6-Dihydro-1H-Pyrimidine-5-Carboxamide 4-Methoxyphenyl, 4-methylphenyl, dihydropyrimidine Dihydropyrimidine with dual methyl groups; reduced steric hindrance

Key Research Findings and Functional Implications

A. Substituent Effects on Bioactivity

  • 4-Fluorophenyl vs.
  • Thioxo Group : The thioxo (C=S) group at position 2 may enhance binding to cysteine-rich enzyme active sites, unlike the keto (C=O) group in dihydropyrimidines like .

B. Target Selectivity

  • The phenylcarbonylamino group in the target compound creates a rigid, planar structure, contrasting with the flexible morpholinoethyl chain in , which may favor different protein conformations .
  • Thiophene-containing analogs (e.g., ) exhibit higher affinity for kinases due to sulfur-mediated interactions, whereas the target compound’s methoxyphenyl group may favor GPCR binding .

Biological Activity

Overview of the Compound

The compound is a thioxohexahydropyrimidine derivative, which suggests potential biological activity due to its structural features. Compounds of this class often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

  • Molecular Formula : C19H19FN2O3S
  • Molecular Weight : 364.43 g/mol
  • Key Functional Groups :
    • Fluorophenyl group
    • Methoxyphenyl group
    • Thioxo and oxo functional groups

Antimicrobial Activity

Thioxo derivatives have been studied for their antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains, suggesting that the target compound may possess similar activity. The presence of both fluorine and methoxy groups can enhance lipophilicity and potentially improve membrane permeability, which is crucial for antimicrobial action.

Anticancer Properties

Research into related pyrimidine derivatives has indicated potential anticancer effects. These compounds can inhibit key enzymes involved in cancer cell proliferation. The unique structure of the target compound may interact with specific molecular targets in cancer cells, leading to apoptosis or growth inhibition.

Anti-inflammatory Effects

Compounds containing methoxy and phenyl groups have been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or enzymes such as COX-2, which are pivotal in inflammatory pathways.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
1-(4-Fluorophenyl)-3-methoxyphenyl-6-oxo-pyrimidineAntimicrobial
2-Methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolineAnticancer
N-(2-Fluorophenyl)-4-(3-methoxyphenyl)-carboxamideAnti-inflammatory

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that thioxo derivatives exhibited significant antibacterial activity against Staphylococcus aureus. The mechanism was attributed to disruption of the bacterial cell wall.
  • Anticancer Research : In vitro studies on pyrimidine derivatives indicated that they could induce cell cycle arrest in cancer cells at G2/M phase, leading to increased apoptosis rates.
  • Inflammation Model : Animal models treated with methoxy-substituted phenyl compounds showed reduced levels of inflammatory markers in serum, supporting their use as potential anti-inflammatory agents.

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